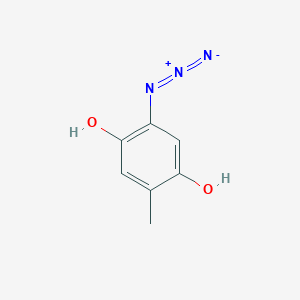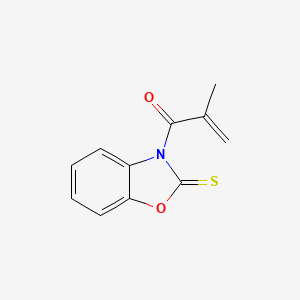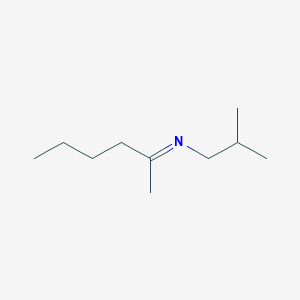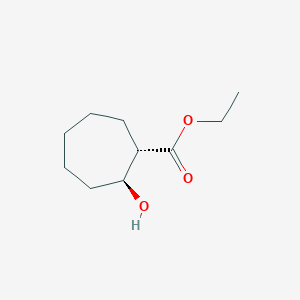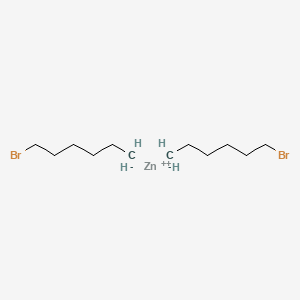
Zinc, bis(6-bromohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, bis(6-bromohexyl)- is a chemical compound with the molecular formula C12H24Br2Zn It is characterized by the presence of zinc coordinated with two 6-bromohexyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bis(6-bromohexyl)- typically involves the reaction of zinc with 6-bromohexyl bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction conditions often include refluxing the mixture to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of Zinc, bis(6-bromohexyl)- may involve continuous flow reactors to optimize the reaction conditions and yield. The use of electrochemical methods to generate bromine in situ can also be employed to minimize waste and improve the efficiency of the bromination process .
化学反応の分析
Types of Reactions: Zinc, bis(6-bromohexyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can engage in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydroxide or ammonia in solvents such as water or alcohol.
Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide can yield 6-hydroxyhexyl derivatives, while coupling reactions can produce polymers or other complex structures .
科学的研究の応用
Zinc, bis(6-bromohexyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: Investigated for its potential role in biological systems, including as a zinc source in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism by which Zinc, bis(6-bromohexyl)- exerts its effects involves the coordination of zinc with the 6-bromohexyl groups. This coordination can influence the reactivity of the zinc center, making it more susceptible to nucleophilic attack or redox reactions. The molecular targets and pathways involved depend on the specific application, but generally include interactions with enzymes, proteins, and other biomolecules that require zinc as a cofactor .
類似化合物との比較
Zinc, bis(6-chlorohexyl)-: Similar structure but with chlorine atoms instead of bromine.
Zinc, bis(6-iodohexyl)-: Similar structure but with iodine atoms instead of bromine.
Zinc, bis(6-fluorohexyl)-: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: Zinc, bis(6-bromohexyl)- is unique due to the specific reactivity of the bromine atoms, which can participate in a wider range of substitution and coupling reactions compared to its chloro, iodo, and fluoro counterparts. This makes it particularly valuable in synthetic chemistry and materials science .
特性
CAS番号 |
166115-20-4 |
|---|---|
分子式 |
C12H24Br2Zn |
分子量 |
393.5 g/mol |
IUPAC名 |
zinc;1-bromohexane |
InChI |
InChI=1S/2C6H12Br.Zn/c2*1-2-3-4-5-6-7;/h2*1-6H2;/q2*-1;+2 |
InChIキー |
ZCCHCAHGQAOBJG-UHFFFAOYSA-N |
正規SMILES |
[CH2-]CCCCCBr.[CH2-]CCCCCBr.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


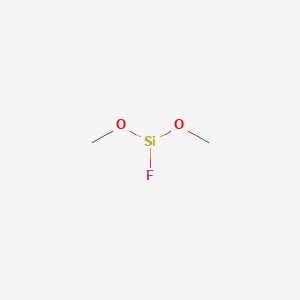

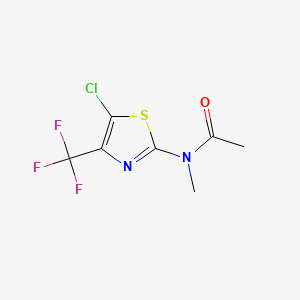
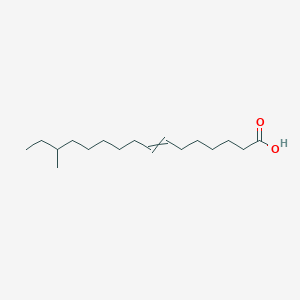
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
